Cas no 137-65-5 (2-Amino-5-sulfamoylbenzoicacid)
137-65-5 structure
Product Name:2-Amino-5-sulfamoylbenzoicacid
CAS-nummer:137-65-5
MF:C7H8N2O4S
MW:216.214420318604
MDL:MFCD00036104
CID:36392
PubChem ID:67307
Update Time:2025-04-18
2-Amino-5-sulfamoylbenzoicacid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Amino-5-sulfamoylbenzoic acid
- 2-Aminobenzoic acid-5-sulfonamide
- 2-amino-5-(aminosulfonyl)Benzoic acid
- 2-Amino-5-sulfamoyl-benzoesaeure
- 2-amino-5-sulfamoyl-benzoic acid
- 5-sulfamoylanthranilic acid
- 5-Sulfamoyl-anthranilsaeure
- ABAS
- 2-Amino-5-SulfonamideBenzoicAcid
- 2-azanyl-5-sulfamoyl-benzoic acid
- 2-amino-5-(aminosulphonyl)benzoic acid
- 1-Amino-2-carboxybenzene-4-sulfonamide
- Benzoic acid,2-aMino-5-(aMinosulfonyl)-
- 2-AMINO BENZOIC ACID-5-SULFONAMIDE
- 5-Sulfamoylanthranilic acid (COOH=1)
- EINECS 205-304-9
- W-108232
- FT-0607315
- SCHEMBL344115
- EN300-22542
- 137-65-5
- CS-0240128
- JRGAUAWPCLQHTF-UHFFFAOYSA-N
- DTXSID9059678
- Z147646752
- Benzoic acid, 2-amino-5-(aminosulfonyl)-
- AKOS009075641
- GS1164
- NS00024468
- 5-sulphamoylanthranilic acid
- DB-020485
- 205-304-9
- DTXCID8034401
- 2-Amino-5-sulfamoylbenzoicacid
-
- MDL: MFCD00036104
- Inchi: 1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
- InChI-sleutel: JRGAUAWPCLQHTF-UHFFFAOYSA-N
- LACHT: S(C1C=CC(=C(C(=O)O)C=1)N)(N)(=O)=O
Berekende eigenschappen
- Exacte massa: 216.02000
- Monoisotopische massa: 216.02
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 321
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 4
- XLogP3: none
- Topologisch pooloppervlak: 132A^2
Experimentele eigenschappen
- Dichtheid: 1.623
- Kookpunt: 518.7 °C at 760 mmHg
- Vlampunt: 267.5 °C
- Brekindex: 1.658
- PSA: 131.86000
- LogboekP: 1.97670
2-Amino-5-sulfamoylbenzoicacid Beveiligingsinformatie
- WGK Duitsland:3
- Veiligheidsinstructies: S36/37/39; S26
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R22
2-Amino-5-sulfamoylbenzoicacid Douanegegevens
- HS-CODE:2935009090
- Douanegegevens:
中国海关编码:
2935009090概述:
2935009090 其他磺(酰)胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:35.0%
申报要素:
品名, 成分含量, 用途
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Amino-5-sulfamoylbenzoicacid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A294555-50mg |
2-Amino-5-sulfamoylbenzoicacid |
137-65-5 | 50mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A294555-100mg |
2-Amino-5-sulfamoylbenzoicacid |
137-65-5 | 100mg |
$ 325.00 | 2022-06-08 | ||
| TRC | A294555-250mg |
2-Amino-5-sulfamoylbenzoicacid |
137-65-5 | 250mg |
$ 645.00 | 2022-06-08 | ||
| Enamine | EN300-22542-0.05g |
2-amino-5-sulfamoylbenzoic acid |
137-65-5 | 95.0% | 0.05g |
$76.0 | 2025-03-21 | |
| Enamine | EN300-22542-0.1g |
2-amino-5-sulfamoylbenzoic acid |
137-65-5 | 95.0% | 0.1g |
$113.0 | 2025-03-21 | |
| Enamine | EN300-22542-0.25g |
2-amino-5-sulfamoylbenzoic acid |
137-65-5 | 95.0% | 0.25g |
$162.0 | 2025-03-21 | |
| Enamine | EN300-22542-0.5g |
2-amino-5-sulfamoylbenzoic acid |
137-65-5 | 95.0% | 0.5g |
$310.0 | 2025-03-21 | |
| Enamine | EN300-22542-1.0g |
2-amino-5-sulfamoylbenzoic acid |
137-65-5 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
| Enamine | EN300-22542-2.5g |
2-amino-5-sulfamoylbenzoic acid |
137-65-5 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
| Enamine | EN300-22542-5.0g |
2-amino-5-sulfamoylbenzoic acid |
137-65-5 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 |
2-Amino-5-sulfamoylbenzoicacid Gerelateerde literatuur
-
1. Mechanism of rearrangement reactions of ketenimine–4-acylfuran-2,3-dione cycloadducts—a semiempirical molecular orbital studyWalter M. F. Fabian,Gert Kollenz J. Chem. Soc. Perkin Trans. 2 1995 515
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